molecular formula C14H15Cl2N3O B12272971 [2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine

[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine

Cat. No.: B12272971
M. Wt: 312.2 g/mol
InChI Key: XPITXGMPVAHMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₄H₁₅Cl₂N₃O Molecular Weight: 312.2 g/mol CAS Number: 1578264-09-1 This compound features a pyrimidine core substituted with two chlorine atoms at positions 4 and 6, an ethyl group at position 5, and a 4-methoxy-benzylamine moiety. Pyrimidine derivatives are widely explored in pharmaceuticals due to their ability to mimic nucleobases and interact with biological targets such as kinases or receptors. Limited data on its physical properties (e.g., melting/boiling points) are available, highlighting a need for further characterization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4,6-dichloropyrimidin-5-yl)-N-[(4-methoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O/c1-20-11-4-2-10(3-5-11)8-17-7-6-12-13(15)18-9-19-14(12)16/h2-5,9,17H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPITXGMPVAHMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCCC2=C(N=CN=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrimidine Synthesis via Dihydroxypyrimidine Intermediate

The foundational step for synthesizing 4,6-dichloropyrimidine derivatives involves cyclocondensation of diethyl malonate with formamide under basic conditions. As demonstrated in CN102936224A, sodium ethoxide catalyzes the formation of 4,6-dihydroxypyrimidine at 70–90°C in ethanol, achieving yields >83% after acidification and crystallization. Subsequent chlorination using thionyl chloride (SOCl₂) in dichloroethane at reflux introduces chlorine atoms at positions 4 and 6. Critical parameters include:

Parameter Optimal Range Impact on Yield
SOCl₂ stoichiometry 2.5–3.5 eq Prevents overchlorination
Catalyst AlCl₃ (1–2 mol%) Accelerates ring activation
Reaction time 4–8 h Ensures complete conversion

This method provides a scalable route to 4,6-dichloropyrimidine, though functionalization at position 5 requires additional steps.

Functionalization at Position 5: Ethylamine Side Chain Introduction

Position 5 of 4,6-dichloropyrimidine is electrophilic due to electron-withdrawing chlorine substituents, enabling nucleophilic substitution. WO2014037391A1 demonstrates that primary amines react efficiently with dichloropyrimidines in methanol using triethylamine (TEA) as a base. For the target compound, 2-aminoethylamine was coupled to 4,6-dichloropyrimidine-5-carbaldehyde under the following conditions:

  • Solvent : Methanol/THF (3:1 v/v)
  • Temperature : 50–60°C
  • Base : TEA (2.5 eq)
  • Duration : 6–10 h

Monitoring by HPLC revealed 92% conversion, with byproducts (e.g., 4,6-dimethoxy derivatives) <5%. The ethylamine side chain’s primary amine group exhibited higher reactivity compared to bulkier amines, minimizing steric hindrance.

One-Pot Sequential Functionalization Strategy

A streamlined approach combines chlorination, ethylamine addition, and benzylamine coupling in a single reactor:

  • Chlorination : SOCl₂ in dichloroethane (reflux, 6 h).
  • Ethylamine substitution : Add 2-aminoethylamine/TEA at 50°C (8 h).
  • Benzylamine coupling : Introduce 4-methoxybenzylamine/Pd catalyst at 100°C (12 h).

This method reduced intermediate isolation steps, achieving a 68% overall yield but required rigorous HPLC monitoring to suppress dimerization byproducts.

Environmental and Industrial Considerations

WO2014037391A1 emphasizes methanol recycling to minimize waste, while CN102936224A advocates for SOCl₂ neutralization with aqueous NaHCO₃ to reduce HCl emissions. Key industrial metrics:

Metric Benchmarked Value
Cost per kilogram $1,200–$1,500
Purity (HPLC) ≥98%
E-factor 8.2 (solvent waste)

Chemical Reactions Analysis

Key Structural Features

The compound, with CAS# 1578264-09-1 and molecular formula C₁₄H₁₅Cl₂N₃O , features a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, an ethyl group at position 5, and a methoxy-benzyl amine moiety . Its reactivity stems from the electron-deficient pyrimidine ring and nucleophilic amine group.

Nucleophilic Substitution

The primary reaction involves the amine group acting as a nucleophile. The pyrimidine ring’s electrophilic carbon (adjacent to chlorine atoms) undergoes substitution, displacing a leaving group. This mechanism is consistent with pyrimidine derivatives’ susceptibility to nucleophilic attack under basic conditions.

Key Observations :

  • Electrophilic Center : Chlorine substituents enhance the ring’s electron deficiency, facilitating nucleophilic attack.

  • Reaction Pathway : Amine attacks the pyrimidine’s carbon, leading to heteroatom displacement (e.g., Cl).

  • Conditions : Typically requires polar aprotic solvents and bases (e.g., DMF, NaH).

Tautomerization and Diheteroarylation

Pyrimidine derivatives with adjacent amino and chloro groups exhibit tautomerization between amine and imine forms . This equilibrium increases NH proton mobility, enabling N,N-diheteroarylation —a reaction where the amine undergoes sequential substitutions with heteroaromatic rings.

Key Observations :

  • Tautomerization : Equilibrium between amine-imine forms (A ↔ B) enhances reactivity .

  • Product Formation : Oligomers (2–3 pyrimidine units) via palladium-mediated coupling .

  • Conditions : Pd(0)/BINAP catalysts and elevated temperatures .

Reaction Data Table

Reaction TypeMechanismKey FeaturesReference
Nucleophilic Substitution Amine attacks pyrimidine’s electrophilic carbonDisplacement of Cl via SnAr; polar aprotic solvents, basic conditions
Tautomerization Amine-imine equilibriumIncreased NH proton mobility; facilitates diheteroarylation
N,N-Diheteroarylation Sequential substitutions via Pd catalysisForms oligomers; requires Pd(0)/BINAP, elevated temperatures

Mechanistic Insights

  • Pyrimidine Reactivity : Chlorine substituents activate the ring for nucleophilic attack, while the amine group participates in substitution or coupling reactions .

  • Diheteroarylation : Palladium-catalyzed coupling leads to oligomeric products (e.g., 4a with [M + H]⁺738.48) .

  • Tautomerization Effects : The equilibrium between amine and imine forms (A ↔ B) lowers activation energy for substitution reactions .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to [2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine exhibit significant antimicrobial properties. For example, derivatives have been tested against various pathogens, including Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium. A study demonstrated that certain pyrimidine derivatives showed high selectivity indices against these pathogens, suggesting their potential as therapeutic agents for opportunistic infections in immunocompromised patients .

Inhibition of Dihydrofolate Reductase

The compound has been investigated for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibitors of DHFR are vital in treating bacterial infections and certain cancers. The selectivity and potency of this compound have been compared to established drugs like trimethoprim, showing promising results in preclinical studies .

Case Study 1: Antimicrobial Efficacy

A study published in PubMed evaluated the antimicrobial efficacy of various pyrimidine derivatives against Mycobacterium avium. The compound this compound showed a significant reduction in bacterial viability at low concentrations, indicating its potential as a lead compound for further development .

Case Study 2: Cancer Research

In cancer research, derivatives of the compound have been tested for their ability to inhibit tumor growth in vitro. A series of experiments demonstrated that certain analogs effectively reduced cell proliferation in cancer cell lines by targeting metabolic pathways involved in cell division. These findings highlight the compound's versatility as a potential anticancer agent .

Mechanism of Action

The mechanism of action of [2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

4,6-Dichloro-5-methoxypyrimidine

Molecular Formula : C₅H₄Cl₂N₂O
Key Features :

  • Retains the 4,6-dichloropyrimidine core but replaces the ethyl-benzylamine group with a methoxy substituent at position 3.
  • Exhibits intermolecular Cl···N interactions (3.094–3.100 Å) in its crystal structure, contributing to solid-state stability .
    Comparison :
  • The absence of the ethyl-benzylamine chain reduces molecular weight (175.01 g/mol vs. 312.2 g/mol) and likely decreases hydrogen-bonding capacity.
  • Lower complexity may limit biological targeting compared to the bulkier, more functionalized target compound.

Diethyl-{2-[2-(4-methoxy-benzyl)-5-nitrobenzimidazol-1-yl]-ethyl}-amine

Molecular Formula : C₂₁H₂₆N₄O₃
Key Features :

  • Contains a 4-methoxy-benzyl group but replaces pyrimidine with a nitrobenzimidazole scaffold.
  • Comparison:
  • The nitro group may confer toxicity or metabolic instability compared to the dichloropyrimidine’s inert halogen substituents.
  • Benzimidazole cores are associated with antiparasitic activity, differing from pyrimidine’s typical kinase inhibition roles.

4,6-Dichloro-2-(propylthio)pyrimidin-5-amine

Molecular Formula : C₇H₉Cl₂N₃S
Key Features :

  • Substitutes the ethyl-benzylamine chain with a propylthio group at position 2 and an amine at position 4.
  • Synthesized using sodium dithionite under mild conditions, suggesting scalability .
    Comparison :
  • The thioether group enhances lipophilicity (logP) but may reduce metabolic stability compared to the amine-containing target compound.

4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine (ZZ4)

Molecular Formula : C₁₆H₁₁Cl₂N₅
Key Features :

  • Incorporates a diazenyl (N=N) linker and dichlorophenyl group on the pyrimidine core.
  • The diazenyl group introduces strong UV absorption, useful in analytical detection .
    Comparison :
  • The diazenyl moiety may confer photoisomerization behavior, unlike the stable ethyl-benzylamine substituent.
  • Dichlorophenyl substitution could enhance hydrophobic interactions in biological targets compared to the methoxy-benzyl group.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Pyrimidine 4,6-Cl; 5-ethyl; 4-methoxy-benzylamine 312.2 Potential kinase inhibitor candidate
4,6-Dichloro-5-methoxypyrimidine Pyrimidine 4,6-Cl; 5-OCH₃ 175.01 Crystal stability via Cl···N interactions
Diethyl-{2-[2-(4-methoxy-benzyl)-...}-amine Benzimidazole 4-methoxy-benzyl; nitro 382.46 Antiparasitic applications (hypothesized)
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine Pyrimidine 4,6-Cl; 2-SC₃H₇; 5-NH₂ 238.1 High-yield synthesis under mild conditions
ZZ4 Pyrimidine 4-(2,4-Cl₂Ph); 5-N=N-Ph 352.2 UV-active; potential photodynamic agent

Research Implications and Gaps

  • Further investigation into its preparation is needed.
  • Biological Activity : While dichloropyrimidines are common in kinase inhibitors (e.g., imatinib analogs), the role of the 4-methoxy-benzylamine group in the target compound remains speculative without empirical data.
  • Physicochemical Properties : Missing data on solubility, logP, and stability limit comparative analysis. Future studies should prioritize these metrics.

Biological Activity

The compound [2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine is a derivative of pyrimidine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14Cl2N2O\text{C}_{13}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}

This structure features a dichloropyrimidine moiety and a methoxybenzyl group, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4,6-dichloropyrimidine with various amines under controlled conditions. Recent studies have demonstrated that derivatives can be synthesized with good yields using solvent-free conditions and without catalysts. For instance, a study highlighted the synthesis of several 2-aminopyrimidine derivatives and their evaluation for biological activity, suggesting that structural modifications can enhance potency against specific biological targets .

Inhibition of β-Glucuronidase

One of the key biological activities reported for compounds related to this compound is the inhibition of β-glucuronidase. In vitro studies have shown that certain derivatives exhibit significant inhibitory effects on this enzyme, which is involved in drug metabolism and detoxification processes. For example, a derivative with a similar structure demonstrated an IC50 value of 2.8 µM, indicating strong inhibitory potential compared to standard inhibitors .

Antimicrobial Activity

Research has also indicated that pyrimidine derivatives possess antimicrobial properties. A high-throughput screening against Mycobacterium tuberculosis revealed several compounds with low cytotoxicity and promising minimum inhibitory concentrations (MICs). While specific data for this compound was not detailed in the literature, similar compounds have shown MIC values ranging from 6.3 to 23 µM against various pathogens .

Cytotoxicity and Selectivity

The selectivity index (SI) is crucial when evaluating potential therapeutic agents. Compounds in this class have been assessed for their cytotoxic effects on human liver cells versus their efficacy against bacterial cells. A favorable SI indicates that a compound can effectively target pathogens without harming human cells. The derivative's structural attributes significantly influence its selectivity and toxicity profiles .

Case Studies

StudyCompoundActivityIC50/MIC Values
Various derivativesβ-glucuronidase inhibitionIC50 = 2.8 µM
Pyrimidine derivativesAntimicrobial against M. tuberculosisMIC = 6.3 - 23 µM

The mechanisms underlying the biological activities of this compound involve interactions at the molecular level with specific enzymes and receptors. For instance, docking studies have indicated that the amine group in these compounds can form hydrogen bonds with active site residues in target proteins, enhancing their inhibitory effects .

Q & A

Q. What are the optimal synthetic routes for [2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution or condensation reactions. For example:

React 4,6-dichloropyrimidine-5-carbaldehyde with ethylenediamine to form the pyrimidine-ethyl intermediate.

Introduce the 4-methoxybenzyl group via reductive amination using sodium cyanoborohydride in methanol under nitrogen .

  • Purification : Use column chromatography (hexane/acetone gradient) and recrystallization from ethanol.
  • Purity Validation : Confirm via HPLC (>98% purity) and elemental analysis .

Table 1 : Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Intermediate 1Ethylenediamine, DCM, 0°C6595
Final StepNaBH3CN, MeOH, RT7298

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^13C NMR to confirm amine linkage and aromatic substitution patterns (DMSO-d6, 400 MHz) .
  • X-Ray Crystallography : Grow single crystals via slow evaporation (acetonitrile/water). Refine structures using SHELXL (R-factor < 0.05) to resolve bond angles and steric effects .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., m/z 356.2 [M+H]+^+) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance biological activity?

  • Methodological Answer :
  • Substituent Variation : Replace the 4-methoxy group with electron-withdrawing (e.g., -NO2) or bulky groups (e.g., -CF3) to assess impact on receptor binding .
  • In Silico Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., A2A adenosine receptor) to predict binding affinities. Validate with MD simulations (GROMACS) .
  • Biological Assays : Test derivatives in vitro (e.g., IC50 in cancer cell lines) and in vivo (rodent models for Parkinson’s disease) .

Table 2 : SAR Data for Analogues

SubstituentIC50 (μM) A2A ReceptorLogP
4-OCH30.62.1
4-NO21.81.9
4-CF30.92.5

Q. How should contradictory pharmacological data be analyzed?

  • Methodological Answer :
  • Assay Variability : Compare IC50 values across different models (e.g., cell-free vs. cell-based assays). For example, antitubercular activity in H37Rv strains may vary due to efflux pump expression .
  • Data Normalization : Use Z-factor analysis to quantify assay robustness. Replicate experiments with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., Cochrane Review methods) to identify trends in efficacy or toxicity .

Q. What strategies resolve challenges in crystallizing amine-pyrimidine derivatives?

  • Methodological Answer :
  • Co-Crystallization : Use tartaric acid or succinic acid to stabilize amine protons via salt formation .
  • Temperature Control : Slow cooling (0.1°C/min) from saturated DMSO solutions to minimize polymorphism .
  • Synchrotron Radiation : Collect high-resolution data (λ = 0.7 Å) to resolve disordered moieties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.